4,4-Dimethyl-2-(2-(trifluoromethyl) phenyl)-4,5-dihydrooxazole
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Overview
Description
4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole is a complex organic compound characterized by its trifluoromethyl group and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-(trifluoromethyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with an amine to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted oxazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: The biological applications of this compound include its use as a probe in biochemical studies. Its ability to interact with specific biomolecules can help in understanding biological processes and pathways.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic effects. The trifluoromethyl group can enhance the bioactivity and stability of pharmaceuticals.
Industry: Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more effective interactions.
Comparison with Similar Compounds
4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrofuran
2-(Trifluoromethyl)phenyl-4,5-dihydrooxazole
4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazole
Uniqueness: 4,4-Dimethyl-2-(2-(trifluoromethyl)phenyl)-4,5-dihydrooxazole stands out due to its specific structural features, such as the presence of the oxazole ring and the trifluoromethyl group. These features contribute to its unique chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4,4-dimethyl-2-[2-(trifluoromethyl)phenyl]-5H-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-11(2)7-17-10(16-11)8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQOBOHXBPWAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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